molecular formula C10H13FO B7862449 2-(3-Fluorophenyl)-2-butanol

2-(3-Fluorophenyl)-2-butanol

Cat. No. B7862449
M. Wt: 168.21 g/mol
InChI Key: OATBDRSSZJNKDQ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-butanol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dual Fluorescence Effects in Selected Compounds : A study by Budziak et al. (2019) investigated the fluorescence emission spectra of compounds related to the 1,3,4-thiadiazole group, revealing dual fluorescence effects in butanol. This suggests potential applications of similar compounds in fluorescence probes, valuable in biology and molecular medicine (Budziak et al., 2019).

  • Phospholipase D Inhibition : Research by Su et al. (2009) on 5-fluoro-2-indolyl des-chlorohalopemide, a compound structurally distinct but sharing the fluorophenyl group, showed its role in inhibiting phospholipase D. This points towards potential therapeutic applications for autoimmunity and cancer metastasis (Su et al., 2009).

  • Fermentative Butanol Production : Lee et al. (2008) discussed the biotechnological production of butanol, a related alcohol, by clostridia, highlighting its use as a fuel or fuel additive. This might suggest potential industrial or biofuel applications for structurally similar compounds (Lee et al., 2008).

  • Chiral Recognition Studies : A study by Rondino et al. (2011) on the chiral recognition between a compound similar to 2-(3-Fluorophenyl)-2-butanol and 2-butanol indicated higher binding energy of homochiral complexes. This kind of research is significant in understanding molecular interactions and designing chiral drugs (Rondino et al., 2011).

  • Mixed-Micelle Formation Studies : Lianos and Zana (1980) investigated the formation of mixed micelles in the presence of 1-butanol, which can offer insights into the behavior of similar alcohols in solution, relevant in pharmaceutical and chemical industries (Lianos & Zana, 1980).

properties

IUPAC Name

2-(3-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATBDRSSZJNKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.